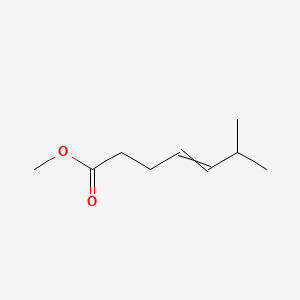Methyl 6-methylhept-4-enoate
CAS No.:
Cat. No.: VC18874169
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H16O2 |
|---|---|
| Molecular Weight | 156.22 g/mol |
| IUPAC Name | methyl 6-methylhept-4-enoate |
| Standard InChI | InChI=1S/C9H16O2/c1-8(2)6-4-5-7-9(10)11-3/h4,6,8H,5,7H2,1-3H3 |
| Standard InChI Key | QUFUSBQFKQNUIR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C=CCCC(=O)OC |
Introduction
Chemical Structure and Isomerism
Methyl 6-methylhept-4-enoate belongs to the ester class, with the molecular formula and a molecular weight of 156.22 g/mol . Its structure features a methyl ester group () attached to a seven-carbon chain containing a double bond at the 4-position and a methyl branch at the 6-position. The compound exists in two geometric isomers: (Z)-6-methylhept-4-enoate and (E)-6-methylhept-4-enoate, distinguished by the spatial arrangement of substituents around the double bond .
The (Z) configuration denotes that the higher-priority groups (the methyl branch and the ester moiety) reside on the same side of the double bond, whereas the (E) isomer places these groups on opposite sides. This stereochemical distinction profoundly influences the compound’s physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions .
Synthetic Methodologies
Reformatsky Reaction-Based Synthesis
A principal route to methyl 6-methylhept-4-enoate involves the Reformatsky reaction, which constructs the carbon skeleton through the reaction of zinc enolates with ketones. Starting from 6-methylhept-4-en-2-one (CAS 39273-81-9), this method proceeds via:
-
Enolate Formation: Zinc reacts with ethyl bromoacetate to generate a zinc enolate.
-
Nucleophilic Addition: The enolate attacks the carbonyl group of 6-methylhept-4-en-2-one, forming a β-hydroxy ester intermediate.
-
Dehydration and Esterification: Acid-catalyzed dehydration yields the α,β-unsaturated ester, followed by methylation to produce the final product .
Multi-Step Oxidation-Reduction Approach
An alternative synthesis employs a three-step sequence:
-
Oxidation: 6-Methylhept-4-en-2-one is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to form the corresponding enone .
-
Reduction: Sodium amalgam in methanol reduces the enone to the allylic alcohol intermediate.
-
Esterification: The alcohol is esterified with methyl chloride or via transesterification to yield methyl 6-methylhept-4-enoate .
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Reformatsky Reaction | Moderate | Zn, Ethyl bromoacetate | Stereoselective, scalable | Requires anhydrous conditions |
| Oxidation-Reduction | Low | PCC, Na(Hg) | Compatible with sensitive substrates | Low yield, toxic reagents |
Physicochemical Properties
Methyl 6-methylhept-4-enoate is a volatile liquid at room temperature, with a solubility profile that varies significantly with solvent polarity.
Table 2: Physical Properties
| Property | Value | Conditions | Source |
|---|---|---|---|
| Molecular Weight | 156.22 g/mol | - | |
| Boiling Point | 180–185°C (estimated) | 760 mmHg | |
| Solubility in DMSO | 64 mM | 25°C | |
| Storage Stability | 6 months at -80°C | Sealed container |
The compound’s stability is compromised by prolonged exposure to light or moisture, necessitating storage under inert conditions .
Chemical Reactivity and Functional Transformations
Electrophilic Additions
The α,β-unsaturated ester moiety undergoes Michael additions with nucleophiles such as amines or thiols, enabling the construction of complex molecular architectures. For example, reaction with methylamine yields β-amino ester derivatives, which are precursors to pharmaceutical agents.
Hydrogenation
Catalytic hydrogenation (e.g., using Pd/C) selectively reduces the double bond to produce the saturated ester methyl 6-methylheptanoate, a compound with applications in biodiesel additives .
Hydrolysis
Acid- or base-catalyzed hydrolysis cleaves the ester group, generating 6-methylhept-4-enoic acid, a substrate for polymer synthesis .
Industrial and Research Applications
Flavor and Fragrance Industry
The compound’s fruity, citrus-like aroma makes it a candidate for synthetic flavorings. Its volatility ensures rapid evaporation, enhancing its utility in perfumes .
Antimicrobial Studies
Preliminary research indicates that methyl 6-methylhept-4-enoate exhibits moderate activity against Staphylococcus aureus, likely due to membrane disruption via lipophilic interactions.
Chemical Intermediate
The ester serves as a building block in synthesizing terpenoid analogs and pheromone mimics, leveraging its branched alkene structure .
Future Directions
Further studies should explore:
-
Enantioselective synthesis to access optically pure isomers for chiral drug development.
-
Structure-activity relationships to optimize antimicrobial efficacy.
-
Green chemistry approaches to improve synthetic yields and reduce reliance on toxic reagents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume